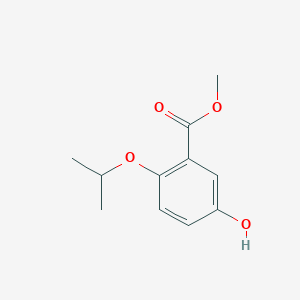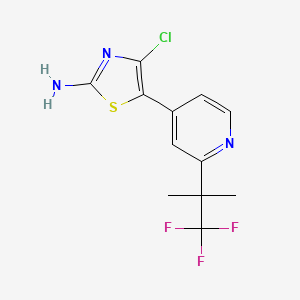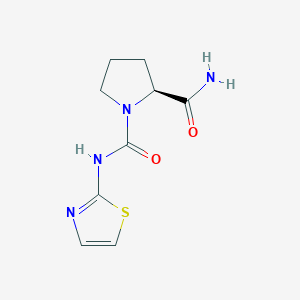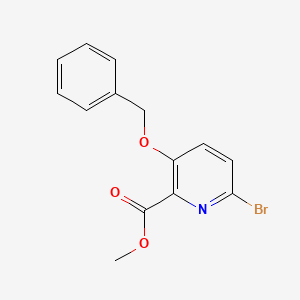
Methyl 3-(benzyloxy)-6-bromopicolinate
Descripción general
Descripción
Methyl 3-(benzyloxy)-6-bromopicolinate, also known as MBBP, is an organic compound consisting of a methyl group attached to a benzyloxy group, linked to a bromine atom and a pyridine ring. MBBP is a colorless solid that is soluble in most organic solvents. It has been used in a variety of scientific applications, including as an intermediate in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
Methyl 3-(benzyloxy)-6-bromopicolinate serves as a key building block for pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters. These compounds were found to be viable partners in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira, which are essential in synthesizing biologically active compounds (Verdelet et al., 2011).
Antimicrobial Activity
Patel et al. (2006) explored the synthesis of newer quinazolinones using a compound structurally related to Methyl 3-(benzyloxy)-6-bromopicolinate. These compounds were then tested for their antimicrobial activity, indicating the potential of related compounds in therapeutic applications (Patel et al., 2006).
Photochemical Studies
Research by Rollet et al. (2006) on the photochemistry of 6-chloro and 6-bromopicolinate ions, closely related to Methyl 3-(benzyloxy)-6-bromopicolinate, reveals insights into photodehalogenation processes. These findings could be relevant in understanding the photochemical behavior of Methyl 3-(benzyloxy)-6-bromopicolinate (Rollet et al., 2006).
Supramolecular Chemistry
Kukovec et al. (2008) investigated Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid, closely related to Methyl 3-(benzyloxy)-6-bromopicolinate. They studied their molecular and crystal structures, thermal stability, and magnetic properties. These findings highlight the compound's potential in the field of supramolecular chemistry and material science (Kukovec et al., 2008).
Propiedades
IUPAC Name |
methyl 6-bromo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBCRCXQNTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-6-bromopicolinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

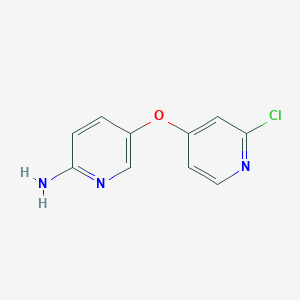
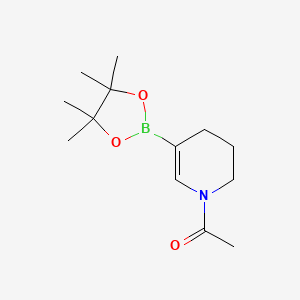
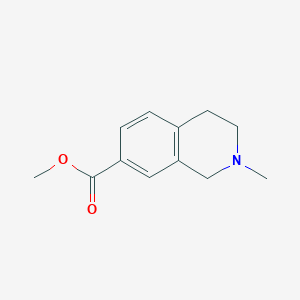

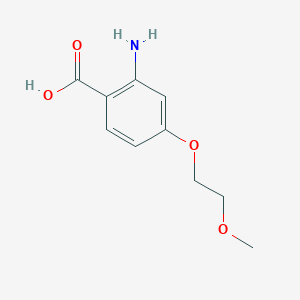
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

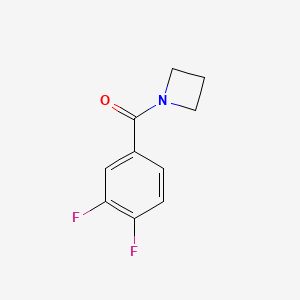
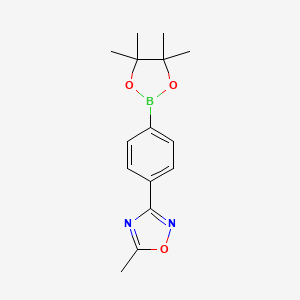
amine](/img/structure/B1397755.png)
![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)
